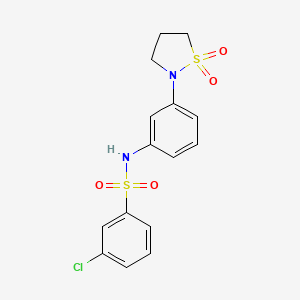

3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

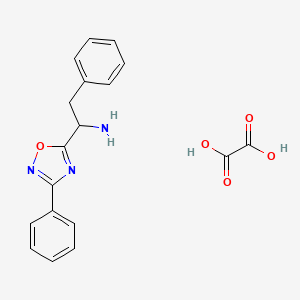

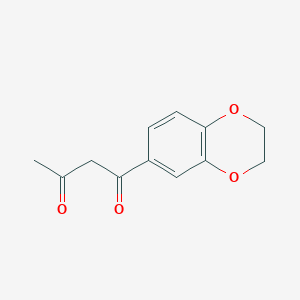

3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H15ClN2O4S2 and its molecular weight is 386.87. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide and its derivatives have been extensively studied for their antitumor properties. For example, Sławiński and Brzozowski (2006) synthesized a series of benzenesulfonamide derivatives and found that certain compounds showed remarkable activity against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006). Another study by Żołnowska et al. (2016) revealed that some of these derivatives exhibited cytotoxic activity toward various human cancer cell lines and induced apoptosis in these cells (Żołnowska et al., 2016).

Kynurenine Pathway Inhibition

Compounds derived from this compound have been explored for their potential in inhibiting the kynurenine pathway, which is significant in various physiological processes. Röver et al. (1997) synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides and found them to be high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme in this pathway (Röver et al., 1997).

Anticancer and Anti-HIV Agents

Pomarnacka and Kozlarska-Kedra (2003) reported the synthesis of a series of benzenesulfonamides, which exhibited moderate anticancer activity and promising anti-HIV activity, indicating their potential in treating related diseases (Pomarnacka & Kozlarska-Kedra, 2003).

Potential in Treating Glaucoma

A study by Nocentini et al. (2016) on benzenesulfonamide containing compounds showed significant intraocular pressure-lowering activity in an animal model of glaucoma. This suggests the potential therapeutic application of these compounds in treating glaucoma (Nocentini et al., 2016).

Wirkmechanismus

Target of Action

The primary targets of 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide are Cyclin-dependent kinase 2 (CDK2) and Glycine Transporter 1 (GlyT1) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, while GlyT1 is involved in the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of CDK2 and GlyT1 . By inhibiting CDK2, it can disrupt the normal progression of the cell cycle, potentially leading to the death of rapidly dividing cells, such as cancer cells . The inhibition of GlyT1 can increase the concentration of glycine in the synaptic cleft, enhancing the inhibitory effect of glycine on neuronal activity .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest and apoptosis, especially in cancer cells that rely on CDK2 for uncontrolled proliferation . The inhibition of GlyT1 disrupts the reuptake of glycine, leading to an increase in the extracellular concentration of glycine . This can enhance the inhibitory effect of glycine on neuronal activity, which may be beneficial in conditions such as schizophrenia .

Pharmacokinetics

One study has reported that a similar compound showed good plasma exposure and sufficient plasma-to-brain penetration in rats , suggesting that this compound may have similar properties.

Result of Action

The inhibition of CDK2 by this compound can lead to cell cycle arrest and apoptosis in cancer cells . This could potentially be used as a strategy for cancer treatment. The inhibition of GlyT1 can increase the extracellular concentration of glycine, enhancing its inhibitory effect on neuronal activity . This could potentially be beneficial in the treatment of conditions such as schizophrenia .

Eigenschaften

IUPAC Name |

3-chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4S2/c16-12-4-1-7-15(10-12)24(21,22)17-13-5-2-6-14(11-13)18-8-3-9-23(18,19)20/h1-2,4-7,10-11,17H,3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMDXSBFUOPTLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-bromophenol](/img/structure/B2482511.png)

![4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-phthalazinone](/img/structure/B2482512.png)

![(5E)-3-[(2,4-DINITROPHENYL)AMINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2482515.png)

![N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2482519.png)

![6-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2482520.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]urea](/img/structure/B2482524.png)